Boc-2,4-dinitro-DL-phenylglycine
Overview
Description
“Boc-2,4-dinitro-DL-phenylglycine” is a chemical compound with the molecular formula C13H15N3O8 and a molecular weight of 341.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as follows: CC©©OC(=O)NC(C1=C(C=C(C=C1)N+[O-])N+[O-])C(=O)O .Scientific Research Applications
Chiral Catalysis
The use of phosphoric acid derivatives, including those related to Boc-protected phenylglycine derivatives, as catalysts in the direct Mannich reactions highlights an innovative approach to construct beta-aminoketones under mild conditions. This method is significant for synthesizing various phenylglycine derivatives, demonstrating the chemical's versatility in facilitating enantioselective synthesis (Uraguchi & Terada, 2004).
Chromatography
A novel glycosyl amino acid hydrophilic interaction chromatography (HILIC) stationary phase was prepared via click chemistry using Boc-D-phenylglycine as a key intermediate. This development showcases the application in enriching glycopeptides, indicating its potential for enhancing separation techniques in biochemical analysis (Huang et al., 2011).
Structural and Spectroscopic Analysis
Research on potassium dl-phenylglycinate salt, a related compound, focused on its crystal structure and vibrational properties, offering insights into its potential applications in biological and medical systems. The detailed study of its structural and spectroscopic data contributes to our understanding of phenylglycine's functionality in complex systems (Ilczyszyn et al., 2009).
Safety and Hazards
The safety data sheet for “Boc-2,4-dinitro-DL-phenylglycine” recommends handling it in a well-ventilated place and wearing suitable protective clothing. Avoid contact with skin and eyes, and avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O8/c1-13(2,3)24-12(19)14-10(11(17)18)8-5-4-7(15(20)21)6-9(8)16(22)23/h4-6,10H,1-3H3,(H,14,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYANBEZKQKCNBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.